Methyl 3-(4-hydroxy-3-iodophenyl)propanoate
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Overview
Description
Methyl 3-(4-hydroxy-3-iodophenyl)propanoate is an organic compound with the molecular formula C10H11IO3 and a molecular weight of 306.1 g/mol . It is characterized by the presence of an iodine atom, a hydroxyl group, and a methyl ester functional group. This compound is often used in various chemical and biological research applications due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-hydroxy-3-iodophenyl)propanoate typically involves the esterification of 3-(4-hydroxy-3-iodophenyl)propanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid . The reaction is carried out under an inert atmosphere at a temperature of around 75°C for approximately 15 hours .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same esterification reaction, but with optimized conditions to ensure higher yields and purity. The reaction mixture is then purified using techniques such as distillation and recrystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-hydroxy-3-iodophenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(4-hydroxy-3-iodophenyl)propanoic acid.
Reduction: Formation of 3-(4-hydroxy-3-iodophenyl)propanol.
Substitution: Formation of compounds with various functional groups replacing the iodine atom.
Scientific Research Applications
Methyl 3-(4-hydroxy-3-iodophenyl)propanoate is used in a variety of scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme-substrate interactions and metabolic pathways.
Medicine: Potential use in the development of pharmaceutical compounds due to its unique structure.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 3-(4-hydroxy-3-iodophenyl)propanoate involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can influence the compound’s reactivity and its effects on biological systems .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(4-hydroxyphenyl)propanoate
- Methyl 3-(4-iodophenyl)propanoate
- Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate
Uniqueness
Methyl 3-(4-hydroxy-3-iodophenyl)propanoate is unique due to the presence of both a hydroxyl group and an iodine atom on the aromatic ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific research applications .
Biological Activity
Methyl 3-(4-hydroxy-3-iodophenyl)propanoate, with a molecular formula of C13H13I O3 and a CAS number of 33994-44-4, is a compound notable for its unique structural features, including an iodine atom and a hydroxyl group on the aromatic ring. This compound has garnered interest in various fields, particularly in pharmaceuticals and agriculture, due to its potential biological activities.
- Molecular Weight : Approximately 290.098 g/mol
- Functional Groups : Hydroxyl group, iodine substitution, propanoate ester
Biological Activity Overview
The biological activity of this compound is primarily linked to its interactions with biological molecules such as proteins and nucleic acids. Preliminary studies suggest that it may influence metabolic pathways by interacting with cellular receptors or enzymes.
- Reactivity with Biological Molecules : The presence of iodine and hydroxyl groups enhances the compound's reactivity, potentially allowing it to form stable complexes with biomolecules.
- Influence on Metabolic Pathways : Research indicates that this compound may modulate various biochemical pathways, although detailed studies are required to elucidate these mechanisms fully.
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Methyl 4-hydroxyphenylpropionate | C10H12O3 | Lacks iodine; potential antioxidant properties. |
Methyl 4-iodohydrocinnamate | C12H13I O2 | Similar iodine substitution; different structure. |
Methyl dihydroferulate | C11H14O5 | Contains methoxy groups; recognized for anti-inflammatory effects. |
Methyl (S)-2-amino-3-(4-hydroxy-3-iodophenyl)propanoate | C13H14I N O2 | Amino acid derivative; potential neuroprotective effects. |
This comparison highlights the unique attributes of this compound, particularly its iodine substitution and hydroxyl functionality, which may confer distinct biological activities not observed in its analogs.
Case Studies and Research Findings
Recent studies have focused on the biological implications of this compound:
- Pharmaceutical Applications : Investigations into its role as a building block for drug development have shown promising results in synthesizing derivatives with enhanced pharmacological profiles.
- Agricultural Chemistry : The compound's potential use as a pesticide or herbicide has been explored, indicating its capacity to influence plant growth and secondary metabolite accumulation.
- Interaction Studies : Initial findings suggest that this compound may interact with specific cellular receptors, influencing various signaling pathways. Further research is needed to confirm these interactions and their implications for therapeutic applications.
Properties
CAS No. |
53937-20-5 |
---|---|
Molecular Formula |
C10H11IO3 |
Molecular Weight |
306.10 g/mol |
IUPAC Name |
methyl 3-(4-hydroxy-3-iodophenyl)propanoate |
InChI |
InChI=1S/C10H11IO3/c1-14-10(13)5-3-7-2-4-9(12)8(11)6-7/h2,4,6,12H,3,5H2,1H3 |
InChI Key |
KQISVEOMIOADNV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCC1=CC(=C(C=C1)O)I |
Origin of Product |
United States |
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